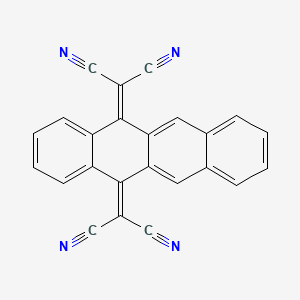
2,2'-(Tetracene-5,12-diylidene)dipropanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile is an organic compound known for its unique structure and properties It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two propanedinitrile groups attached to the tetracene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile typically involves the condensation of tetracene-5,12-dione with malononitrile. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide. The reaction mixture is usually heated to facilitate the condensation process, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetracene-5,12-dione derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The aromatic core of tetracene allows for electrophilic substitution reactions, introducing different substituents onto the tetracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Tetracene-5,12-dione derivatives.
Reduction: Amino-tetracene derivatives.
Substitution: Halogenated or nitrated tetracene derivatives.
科学的研究の応用
2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile has several scientific research applications:
Organic Electronics: Due to its electronic properties, it is used in the development of organic semiconductors and photovoltaic cells.
Material Science: The compound is studied for its potential in creating novel materials with unique electronic and optical properties.
Chemical Sensors: Its sensitivity to various chemical environments makes it useful in the development of chemical sensors.
Biological Research:
作用機序
The mechanism of action of 2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile involves its ability to interact with electron-rich and electron-deficient species. The compound can participate in charge transfer interactions, making it a valuable component in organic electronic devices. Its molecular targets include various organic and inorganic molecules, and it can influence pathways related to electron transport and energy transfer.
類似化合物との比較
Similar Compounds
Tetracyanoquinodimethane: Another compound with similar electronic properties, used in organic electronics.
Tetracene-5,12-dione: A precursor in the synthesis of 2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile.
Propanedinitrile, 2,2’-(5,12-naphthacenediylidene)bis-: A structurally related compound with similar applications.
Uniqueness
2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile is unique due to its specific combination of the tetracene core and propanedinitrile groups, which confer distinct electronic properties. This makes it particularly valuable in the field of organic electronics, where it can be used to develop advanced materials with tailored electronic characteristics.
特性
CAS番号 |
120086-24-0 |
|---|---|
分子式 |
C24H10N4 |
分子量 |
354.4 g/mol |
IUPAC名 |
2-[12-(dicyanomethylidene)tetracen-5-ylidene]propanedinitrile |
InChI |
InChI=1S/C24H10N4/c25-11-17(12-26)23-19-7-3-4-8-20(19)24(18(13-27)14-28)22-10-16-6-2-1-5-15(16)9-21(22)23/h1-10H |
InChIキー |
LKOVXNSCFZCCOX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=C(C#N)C#N)C4=CC=CC=C4C3=C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


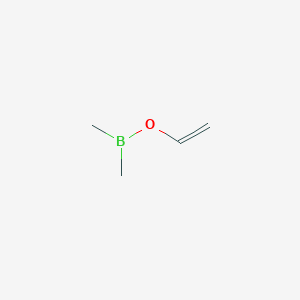
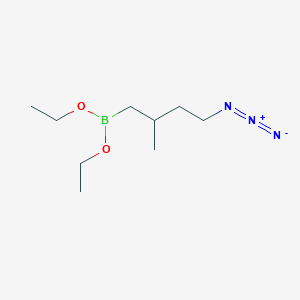
![6-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14282047.png)
![Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14282050.png)
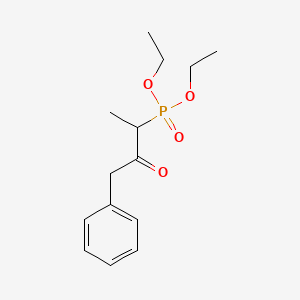
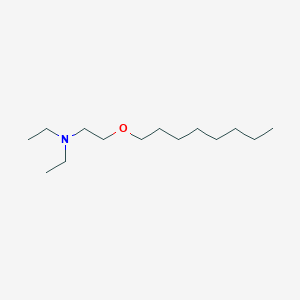
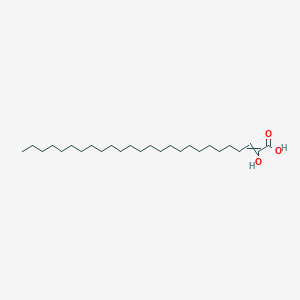
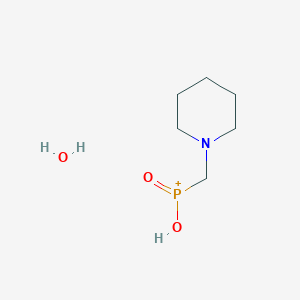
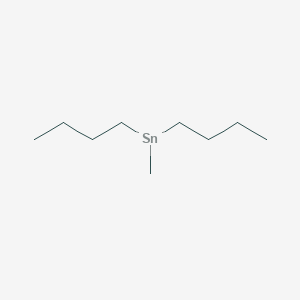

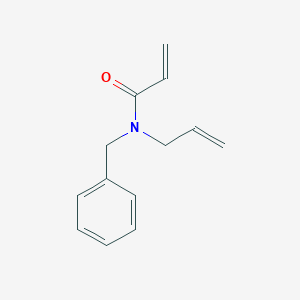

![2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid](/img/structure/B14282109.png)
![6-[6-(4-Fluorophenyl)-4-phenylpyridin-2-yl]oxyhexanoic acid](/img/structure/B14282117.png)
